1-[4'-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3’-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes multiple aromatic rings and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Spirocyclization: Formation of the spiro linkage through cyclization reactions involving phthalazine and thiadiazole derivatives.
Ketone Formation: Introduction of the ethanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[3’-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3’-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[3’-(4-chlorophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone
- 1-[3’-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]propanone
Uniqueness
The uniqueness of 1-[3’-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone lies in its specific combination of functional groups and spiro structure
Properties
Molecular Formula |
C31H25ClN4OS |
---|---|
Molecular Weight |
537.1g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4'-(4-ethylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C31H25ClN4OS/c1-3-22-13-15-23(16-14-22)29-27-11-7-8-12-28(27)31(35(33-29)25-9-5-4-6-10-25)36(34-30(38-31)21(2)37)26-19-17-24(32)18-20-26/h4-20H,3H2,1-2H3 |
InChI Key |
IAKBHNPJQULHSB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.